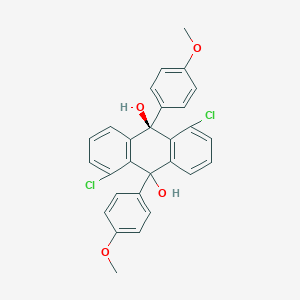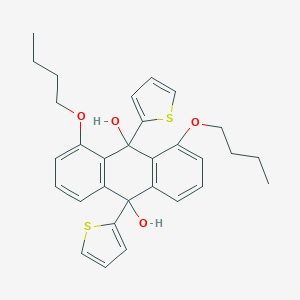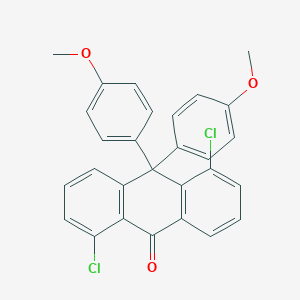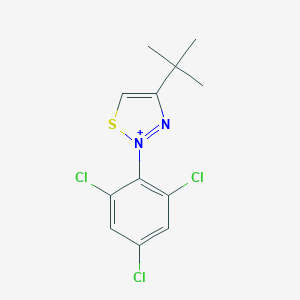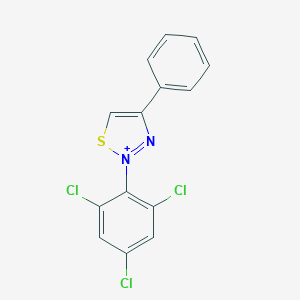![molecular formula C21H20N2O5S2 B290257 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione, also known as DPT, is a chemical compound that belongs to the class of tryptamine derivatives. DPT is a psychoactive substance that has been used for research purposes in the field of neuroscience. It has shown potential in treating various mental disorders such as depression, anxiety, and PTSD.
Wirkmechanismus
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels leads to altered states of consciousness and changes in perception. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has also been found to act on other receptors such as the dopamine and norepinephrine receptors, but its effects on these receptors are not well understood.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to changes in perception, such as visual and auditory hallucinations. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have a longer duration of action compared to other tryptamine derivatives, with effects lasting up to 8 hours.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent psychoactive substance that can be used to study the effects of serotonin on the brain. It has also shown potential in treating mental disorders such as depression, anxiety, and PTSD. However, there are also limitations to its use in lab experiments. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a controlled substance and can only be used in licensed facilities. Its effects on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione. One direction is to study its effects on different mental disorders such as schizophrenia and bipolar disorder. Another direction is to study its potential as a therapeutic agent in combination with other drugs. Research on the safety and efficacy of 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is also needed to determine its potential as a treatment for mental disorders. Additionally, more research is needed to understand its mechanism of action and its effects on different receptors in the brain.
Conclusion:
In conclusion, 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a psychoactive substance that has shown potential in treating mental disorders such as depression, anxiety, and PTSD. Its mechanism of action involves binding to serotonin receptors in the brain, leading to altered states of consciousness and changes in perception. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione should focus on its potential as a therapeutic agent and its safety and efficacy in treating mental disorders.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione involves several steps that require expertise in organic chemistry. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with 2-aminoethanethiol to obtain the intermediate product. The intermediate product is then reacted with 6-ethoxy-1,3-benzothiazol-2-amine to obtain the final product, 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione. The purity of the final product is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been used in scientific research to study its effects on the central nervous system. It has shown potential in treating mental disorders such as depression, anxiety, and PTSD. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have a similar mechanism of action as other tryptamine derivatives such as psilocybin and DMT. It acts on the serotonin receptors in the brain, leading to altered states of consciousness and changes in perception.
Eigenschaften
Molekularformel |
C21H20N2O5S2 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-28-13-5-7-14-17(10-13)29-21(22-14)30-18-11-19(24)23(20(18)25)15-9-12(26-2)6-8-16(15)27-3/h5-10,18H,4,11H2,1-3H3 |
InChI-Schlüssel |
JSAMORIAQNDZPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)

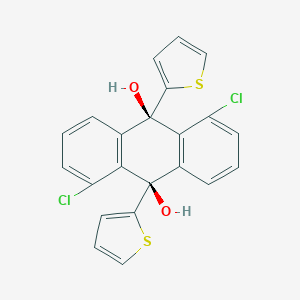
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)



